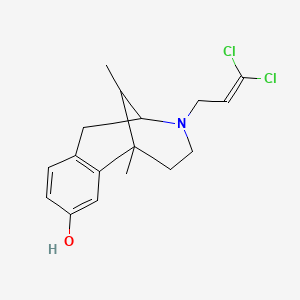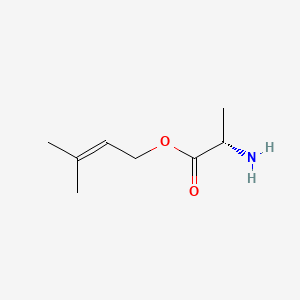
L-Alanine, 3-methyl-2-butenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-methyl-2-butenyl ester is a chemical compound that belongs to the class of amino acid esters It is derived from L-Alanine, an essential amino acid, and 3-methyl-2-butenyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, 3-methyl-2-butenyl ester can be synthesized through the esterification of L-Alanine with 3-methyl-2-butenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-methyl-2-butenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and amino acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amino acids.
Substitution: Various substituted esters.
Scientific Research Applications
L-Alanine, 3-methyl-2-butenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine methyl ester
- L-Alanine ethyl ester
- L-Alanine isopropyl ester
Uniqueness
L-Alanine, 3-methyl-2-butenyl ester is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties compared to other L-Alanine esters. This unique structure may influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methylbut-2-enyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-5-11-8(10)7(3)9/h4,7H,5,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
GWAWGVRWAUJEDC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C(C)C)N |
Canonical SMILES |
CC(C(=O)OCC=C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



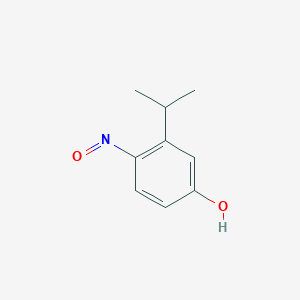
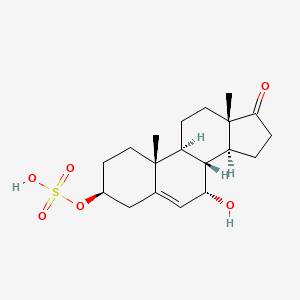
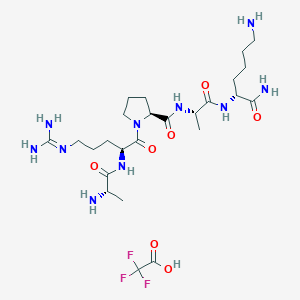

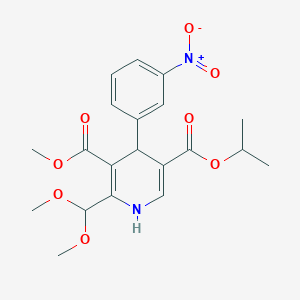
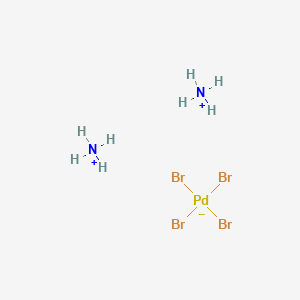
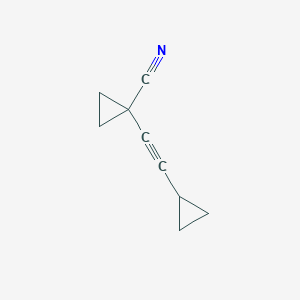
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
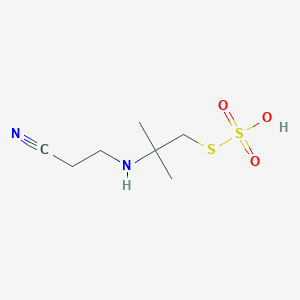
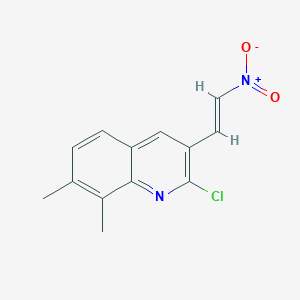
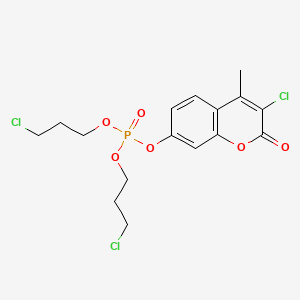
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
